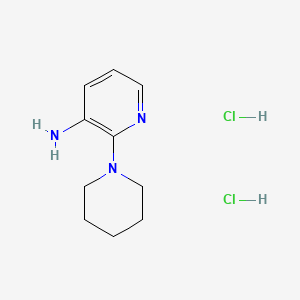

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

Description

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride (CAS: 1193388-86-1) is a pyridine derivative featuring a piperidine ring substituted at the pyridine’s 2-position and an amine group at the 3-position. Its molecular formula is C₁₀H₁₄N₃·2HCl, with a molecular weight of 264.16 g/mol. The compound’s structure includes a six-membered piperidine ring, contributing to its basicity and solubility in polar solvents. Key identifiers include the InChIKey SMSVQYVZLNJQFE-UHFFFAOYSA-N and SMILES C1CCN(CC1)C2=C(N)C=CC=N2.Cl.Cl .

Notably, commercial availability of this compound has been discontinued, as indicated by supplier catalogs . Its applications remain speculative but may align with structurally related compounds in medicinal chemistry, such as intermediates for antibiotics or bioactive molecules .

Properties

IUPAC Name |

2-piperidin-1-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13;;/h4-6H,1-3,7-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTHEVZQLKFFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyridin-3-amine derivatives.

- Piperidine or piperidine-containing precursors.

- Hydrochloric acid for salt formation.

Representative Synthetic Procedure

A typical preparation involves the following steps:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 2-(Piperidin-1-yl)pyridin-3-amine | Reaction of 3-aminopyridine with piperidine under nucleophilic substitution conditions | Solvent: tetrahydrofuran or methanol; temperature range: 25–65°C; base may be used to facilitate substitution |

| 2 | Isolation of free base | Filtration or extraction to separate the product | Organic solvents such as ethyl acetate or dichloromethane are common |

| 3 | Conversion to dihydrochloride salt | Treatment with 2 equivalents of hydrochloric acid | Solvent: methanol or mixture with methyl tert-butyl ether; temperature: 0–20°C |

| 4 | Purification | Filtration of precipitated dihydrochloride salt | Drying under vacuum to obtain pure crystalline product |

This general approach aligns with processes described for related aminopiperidine derivatives, where the hydrochloride salt is obtained by acidification and filtration.

Reaction Conditions and Optimization

- Solvents: Methanol and tetrahydrofuran are preferred for their solubilizing properties and compatibility with reagents.

- Temperature: Controlled between -10°C and 65°C depending on the reaction step to optimize yield and minimize side reactions.

- Reagent Equivalents: Lithium aluminum hydride or sodium methoxide are used in stoichiometric amounts (1.5–3.0 equivalents) for reduction or cyclization steps in related syntheses.

- Acid Addition: Hydrochloric acid is added in slight excess (1.0–1.5 equivalents) to ensure complete salt formation.

Purification and Characterization

- The dihydrochloride salt typically precipitates out of solution upon acidification.

- Filtration followed by washing with cold methanol or ether yields a white crystalline solid.

- Purity is confirmed by standard analytical techniques such as NMR, mass spectrometry, and melting point analysis.

Research Findings and Comparative Analysis

While direct literature on this compound is limited, methods for closely related aminopiperidine hydrochlorides provide valuable insights:

| Parameter | Reported Range | Comments |

|---|---|---|

| Solvent | Methanol, tetrahydrofuran | Common solvents for both cyclization and salt formation |

| Temperature | -10°C to 65°C | Lower temperatures favored during base addition; moderate heating for reduction |

| Base equivalents | 1.5 to 3.0 | Sodium methoxide or lithium aluminum hydride used in related processes |

| Acid equivalents | 1.0 to 1.5 | Hydrochloric acid for salt formation |

| Isolation | Filtration | Efficient for dihydrochloride salts |

These parameters are derived from patent literature describing the preparation of chiral 3-aminopiperidine dihydrochloride derivatives, which share structural similarities and synthetic challenges with this compound.

Summary Table of Preparation Conditions

| Step | Reagent(s) | Solvent(s) | Temperature | Equivalents | Outcome |

|---|---|---|---|---|---|

| Cyclization / Amination | Piperidine, base (NaOMe or LiAlH4) | Methanol, THF | -10 to 65°C | 1.5–3.0 | Formation of 2-(Piperidin-1-yl)pyridin-3-amine |

| Salt Formation | HCl (aqueous or in MeOH) | Methanol, MTBE | 0 to 20°C | 1.0–1.5 | Precipitation of dihydrochloride salt |

| Isolation | Filtration | — | Ambient | — | Pure dihydrochloride solid |

Additional Notes

- The use of lithium aluminum hydride is more common in reduction steps for related piperidine derivatives and may be adapted for this compound if reduction is required.

- Reaction scale can be large (kilogram scale) with appropriate control of temperature and reagent addition rates.

- Purification by recrystallization from methanol or methanol/ether mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can be performed to reduce specific functional groups.

Substitution: Substitution reactions can occur at various positions on the rings, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride serves as a building block in the synthesis of more complex organic compounds. Its structural characteristics allow it to be used in various chemical reactions, facilitating the development of new materials and catalysts. This compound can be involved in:

- Synthesis of Heterocycles : It acts as an intermediate for synthesizing other heterocyclic compounds, enhancing the diversity of chemical libraries.

Biology

The compound is utilized in biological studies to explore its interactions with various biological targets. Notable applications include:

- Antioxidant Properties : Research has shown that derivatives of this compound exhibit antioxidant activities, protecting cells from oxidative stress .

- Antimicrobial Activity : Studies indicate that piperidine derivatives possess antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Medicine

The compound has been investigated for its potential therapeutic applications:

- Pain Management : A study highlighted its role as a dual ligand for histamine H3 and sigma-1 receptors, showing promise in treating nociceptive and neuropathic pain .

- Anticancer Properties : In vitro studies suggest that piperidine derivatives can induce apoptosis in cancer cell lines, making them candidates for anticancer drug development .

Table 1: Biological Activities of this compound

Case Study 1: Antioxidant Evaluation

A recent study synthesized several derivatives of piperidine and evaluated their antioxidant properties. The findings indicated that certain derivatives effectively protected DNA from oxidative damage induced by bleomycin, showcasing their potential in therapeutic applications against oxidative stress-related diseases .

Case Study 2: Pain Management Research

Research into dual-action compounds targeting histamine H3 and sigma-1 receptors revealed that specific piperidine derivatives exhibited significant analgesic effects in both nociceptive and neuropathic pain models. The study emphasized the importance of the piperidine moiety in enhancing receptor affinity and activity .

Mechanism of Action

The mechanism by which 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Molecular Formula : C₉H₁₃N₃·2HCl (236.14 g/mol)

- Key Differences: Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered), reducing steric bulk and altering lipophilicity. Substitution Position: Pyrrolidine at pyridine’s 4-position vs. piperidine at 2-position.

5-Methyl-6-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride

- Molecular Formula : C₁₁H₁₉Cl₂N₃ (264.19 g/mol)

- Key Differences :

4-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride

- Molecular Formula : C₁₀H₁₆Cl₂N₃ (213.71 g/mol)

- Key Differences: Substitution Position: Piperidine at pyridine’s 4-position vs.

Structural and Functional Comparison Table

Biological Activity

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a pyridine moiety, which is crucial for its biological activity. Its molecular formula is , with a molecular weight of approximately 264.19 g/mol. The structural characteristics play a pivotal role in its interaction with various biological targets.

Target Interactions

Piperidine derivatives, including 2-(Piperidin-1-yl)pyridin-3-amine, exhibit interactions with multiple receptors and enzymes, leading to various pharmacological effects:

- Histamine Receptors : Compounds with similar structures have been shown to act as dual ligands for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection .

- Cholinesterase Inhibition : Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential applications in treating Alzheimer's disease .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. For instance, its structural analogs have demonstrated significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells . A comparative study highlighted the effectiveness of piperidine derivatives in inducing apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(Piperidin-1-yl)pyridin-3-amine | FaDu (hypopharyngeal) | 5.4 | Apoptosis induction |

| Reference Drug (Bleomycin) | FaDu | 6.0 | DNA damage induction |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported the effectiveness of piperidine derivatives against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:

- Absorption : The compound's lipophilicity allows for good absorption when administered orally.

- Metabolism : It undergoes metabolic transformations primarily in the liver, where its activity can be modulated by structural modifications .

Case Studies

Several case studies have explored the efficacy of piperidine-based compounds:

- Pain Management : A study involving dual H3/sigma receptor ligands showed that compounds similar to 2-(Piperidin-1-yl)pyridin-3-amine exhibited significant analgesic effects in both nociceptive and neuropathic pain models .

- Neuroprotective Effects : Research indicated that these compounds could protect neuronal cells from oxidative stress, further supporting their role in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between piperidine and 3-aminopyridine derivatives. A typical protocol involves reacting 3-chloropyridine with piperidine in the presence of a base (e.g., sodium hydride or potassium carbonate) under reflux in a polar aprotic solvent (e.g., DMF). Subsequent acidification with HCl yields the dihydrochloride salt. Reaction temperature (80–100°C) and molar ratios (1:1.2 pyridine:piperidine) are critical for minimizing byproducts like N-oxide derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyridine and piperidine rings.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95% recommended for biological assays).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What are the stability and storage requirements for this compound?

- Methodology : The compound is hygroscopic and should be stored in airtight containers at –20°C under inert gas (argon). Stability tests indicate decomposition <5% over 12 months when protected from light and moisture. Avoid exposure to strong oxidizing agents (e.g., peroxides), which can trigger degradation into chlorinated byproducts .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodology :

Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites for functionalization (e.g., pyridine C4 for electrophilic substitution).

Use molecular docking (AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs or kinases).

Apply QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on piperidine) with activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response standardization : Ensure consistent molar concentrations and solvent controls (e.g., DMSO <0.1% in cell assays).

- Orthogonal assays : Validate receptor binding (SPR) with functional assays (cAMP/GTPγS for GPCRs).

- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay sensitivity .

Q. What are the mechanistic insights into its reactivity under varying pH conditions?

- Methodology :

- Conduct kinetic studies (UV-Vis monitoring) to track hydrolysis rates at pH 2–10. The piperidine ring undergoes protonation below pH 4, reducing nucleophilicity.

- LC-MS/MS identifies intermediates (e.g., ring-opened products at pH >9).

- DFT-based transition state analysis clarifies pH-dependent reaction pathways .

Q. How can researchers validate target engagement in complex biological systems?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.